molecular formula C9H9NO5 B12679461 alpha-(Methoxymethyl)-5-nitro-2-furancrolein CAS No. 3455-83-2

alpha-(Methoxymethyl)-5-nitro-2-furancrolein

Cat. No.: B12679461
CAS No.: 3455-83-2
M. Wt: 211.17 g/mol
InChI Key: JVKMLPLALPVHFG-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Methoxymethyl)-5-nitro-2-furancrolein: is an organic compound characterized by the presence of a furan ring substituted with a methoxymethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Methoxymethyl)-5-nitro-2-furancrolein typically involves the reaction of 5-nitrofurfural with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Methoxymethyl)-5-nitro-2-furancrolein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-(Methoxymethyl)-5-nitro-2-furancrolein has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Methoxymethyl)-5-nitro-2-furancrolein involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Uniqueness: Alpha-(Methoxymethyl)-5-nitro-2-furancrolein is unique due to the presence of both the methoxymethyl and nitro groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

3455-83-2

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(E)-2-(methoxymethyl)-3-(5-nitrofuran-2-yl)prop-2-enal

InChI

InChI=1S/C9H9NO5/c1-14-6-7(5-11)4-8-2-3-9(15-8)10(12)13/h2-5H,6H2,1H3/b7-4-

InChI Key

JVKMLPLALPVHFG-DAXSKMNVSA-N

Isomeric SMILES

COC/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C=O

Canonical SMILES

COCC(=CC1=CC=C(O1)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.